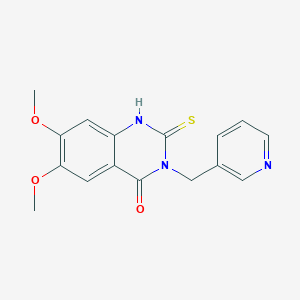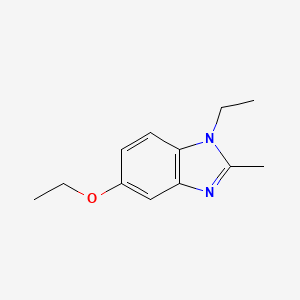![molecular formula C17H18O2 B5821791 3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine](/img/structure/B5821791.png)
3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine is an organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts alkylation reactions, where methyl groups are introduced to the aromatic rings. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3,7-dimethyl-5H-benzo[d][1,3]benzodioxocine: Similar structure but with fewer methyl groups.
1,3,5-trimethylbenzene: Lacks the dioxocine ring but shares the trimethyl substitution pattern.
Uniqueness
3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine is unique due to its combination of multiple aromatic rings and ether linkages, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-11-4-6-16-14(8-11)13(3)15-9-12(2)5-7-17(15)19-10-18-16/h4-9,13H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWFGYIFPKFWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C)OCOC3=C1C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
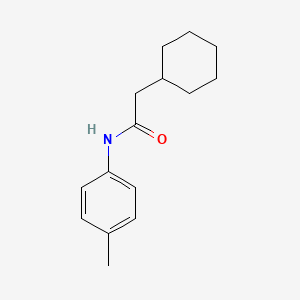
![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)
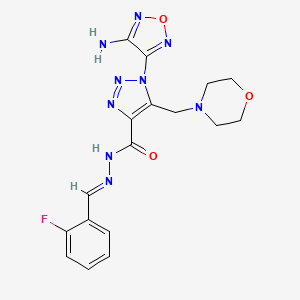
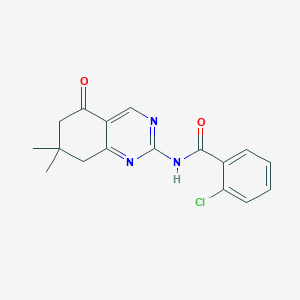
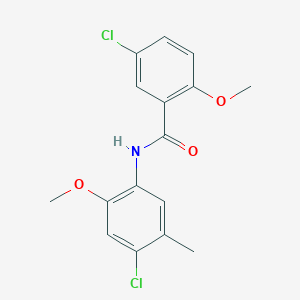
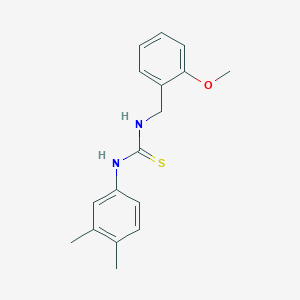
![4-Bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole](/img/structure/B5821745.png)
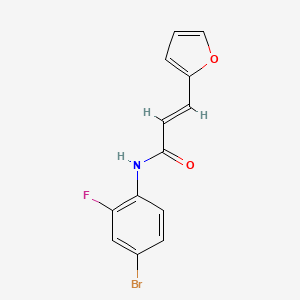
![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole](/img/structure/B5821768.png)
![2-methyl-N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide](/img/structure/B5821772.png)
![N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5821779.png)

